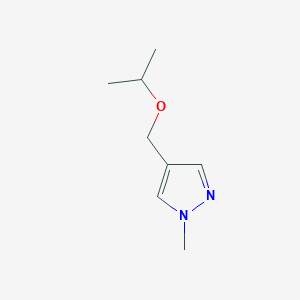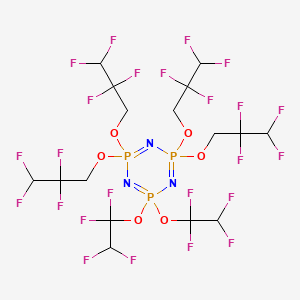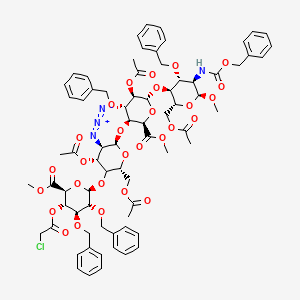![molecular formula C20H20N2O5S B11824981 (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)
(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the nitrobenzenesulfonyl group, and the final aldehyde functionalization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carboxylic acid.
Reduction: (1R,7S)-3-(4-aminobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound’s derivatives are explored for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- (1R,7S)-3-(4-aminobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde
- (1R,7S)-3-(4-methylbenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde
Uniqueness: The presence of the nitrobenzenesulfonyl group distinguishes (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde from its analogs. This functional group imparts unique reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N2O5S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(1R,7S)-3-(4-nitrophenyl)sulfonyl-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde |
InChI |
InChI=1S/C20H20N2O5S/c23-15-19-11-4-12-21(14-20(19,13-19)16-5-2-1-3-6-16)28(26,27)18-9-7-17(8-10-18)22(24)25/h1-3,5-10,15H,4,11-14H2/t19-,20-/m1/s1 |
InChI Key |
BPBRHBREQCKKMF-WOJBJXKFSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@]2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O |
Canonical SMILES |
C1CC2(CC2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)

![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)

![[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol](/img/structure/B11824977.png)
![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)



